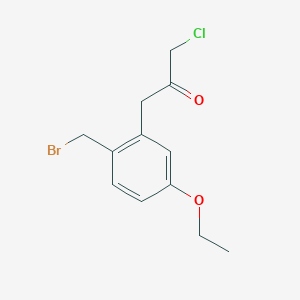
(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C7H13ClSi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms. This compound is notable for its unique structure, which includes a chlorinated butenynyl group attached to a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of (4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane typically involves the reaction of 4-chlorobut-3-en-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants. The reaction conditions include a temperature range of 0-25°C and a reaction time of several hours. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions typically require the presence of a base and are carried out at room temperature.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide can yield alcohols, while oxidation reactions with m-CPBA can produce epoxides .
Aplicaciones Científicas De Investigación
(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules
Material Science: The compound is used in the preparation of silicon-containing polymers and materials. These materials have applications in electronics, coatings, and adhesives.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of (4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity. The chlorine atom can act as a leaving group in substitution reactions, while the butenynyl group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can stabilize reaction intermediates and transition states .
Comparación Con Compuestos Similares
(4-Chlorobut-3-en-1-yn-1-yl)(trimethyl)silane can be compared with other similar compounds, such as:
(4-Bromobut-3-en-1-yn-1-yl)(trimethyl)silane: This compound has a bromine atom instead of chlorine. It exhibits similar reactivity but may have different reaction rates and selectivities due to the different halogen atom.
(4-Chlorobut-3-en-1-yn-1-yl)(triethyl)silane: This compound has a triethylsilyl group instead of a trimethylsilyl group. The larger size of the triethylsilyl group can affect the compound’s steric properties and reactivity.
(4-Chlorobut-3-en-1-yn-1-yl)(dimethyl)silane: This compound has a dimethylsilyl group instead of a trimethylsilyl group.
Propiedades
Número CAS |
102139-32-2 |
|---|---|
Fórmula molecular |
C7H11ClSi |
Peso molecular |
158.70 g/mol |
Nombre IUPAC |
4-chlorobut-3-en-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H11ClSi/c1-9(2,3)7-5-4-6-8/h4,6H,1-3H3 |
Clave InChI |
FWNINWVPFCYDMS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




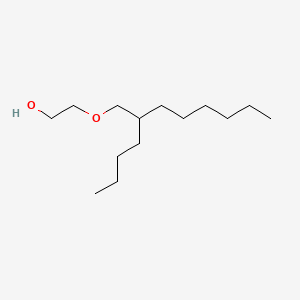
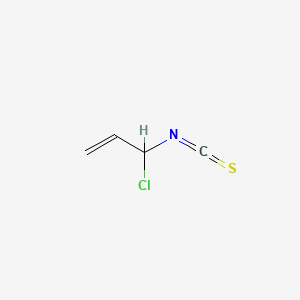
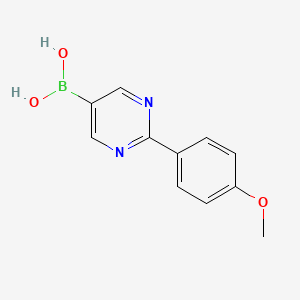
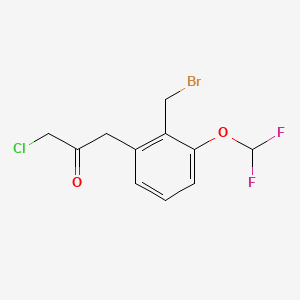
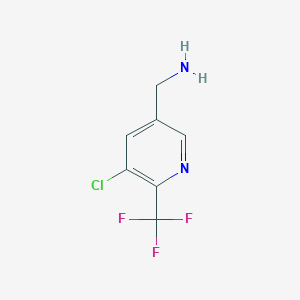
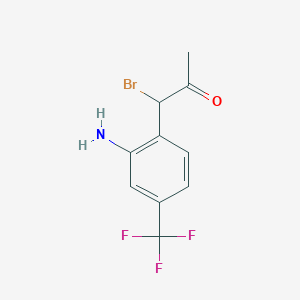
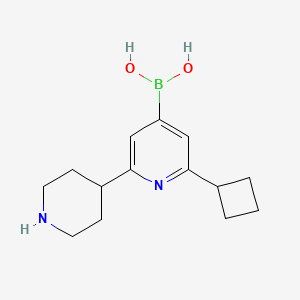
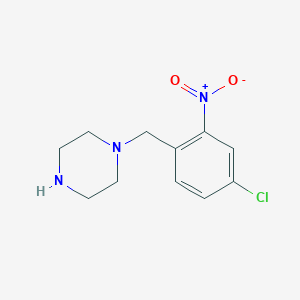
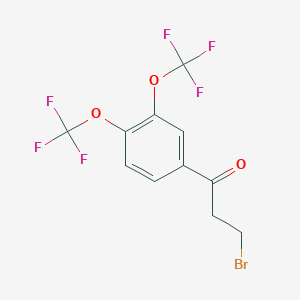
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)

